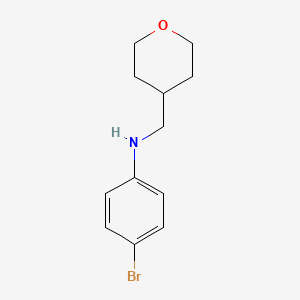

4-bromo-N-(oxan-4-ylmethyl)aniline

説明

4-Bromo-N-(oxan-4-ylmethyl)aniline is an organobromine compound featuring an aniline core substituted with a bromine atom at the para position and an oxan-4-ylmethyl group attached to the nitrogen. The oxan-4-ylmethyl group (tetrahydropyran-4-ylmethyl) introduces steric bulk and moderate electron-donating effects due to the ether oxygen. Its molecular formula is C₁₂H₁₆BrNO, with a molecular weight of 270.12 g/mol.

特性

分子式 |

C12H16BrNO |

|---|---|

分子量 |

270.17 g/mol |

IUPAC名 |

4-bromo-N-(oxan-4-ylmethyl)aniline |

InChI |

InChI=1S/C12H16BrNO/c13-11-1-3-12(4-2-11)14-9-10-5-7-15-8-6-10/h1-4,10,14H,5-9H2 |

InChIキー |

HSAOUFPNSPYTSV-UHFFFAOYSA-N |

正規SMILES |

C1COCCC1CNC2=CC=C(C=C2)Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the protection of the aniline nitrogen using tert-butylsilyl (TBS) groups, followed by bromination and subsequent deprotection . The reaction conditions often include the use of eco-friendly solvents like 2-methyltetrahydrofuran (2-MeTHF) and mild conditions to ensure high efficiency and selectivity .

Industrial Production Methods

Industrial production methods for 4-bromo-N-(oxan-4-ylmethyl)aniline may involve large-scale bromination reactions using bromine or other brominating agents in the presence of catalysts to enhance the reaction rate and yield. The use of continuous flow reactors and automated systems can further optimize the production process, ensuring consistency and scalability.

化学反応の分析

Types of Reactions

4-Bromo-N-(oxan-4-ylmethyl)aniline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitroso or nitro derivatives and reduction to form amines.

Coupling Reactions: It can participate in Heck cross-coupling reactions facilitated by palladium catalysts to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, brominating agents like N-bromosuccinimide (NBS) for bromination, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions. The reactions are typically carried out under mild conditions to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions include substituted aniline derivatives, nitroso and nitro compounds, and coupled products with various functional groups attached to the benzene ring.

科学的研究の応用

4-Bromo-N-(oxan-4-ylmethyl)aniline has several scientific research applications, including:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of drug candidates, particularly those containing hindered amine motifs.

Material Science: It is employed in the surface functionalization of carbon nanotubes and other nanomaterials to enhance their properties.

作用機序

The mechanism of action of 4-bromo-N-(oxan-4-ylmethyl)aniline involves its interaction with various molecular targets and pathways. The bromine atom and the oxan-4-ylmethyl group play crucial roles in determining the compound’s reactivity and selectivity in chemical reactions. The compound can act as an electrophile in substitution reactions and as a nucleophile in coupling reactions, facilitating the formation of new chemical bonds.

類似化合物との比較

Structural and Electronic Features

The table below summarizes key structural and electronic differences between 4-bromo-N-(oxan-4-ylmethyl)aniline and related compounds:

Physical Properties

- Melting Points : Nitro-substituted derivatives exhibit higher melting points (e.g., 162–163°C) due to strong dipole interactions and hydrogen bonding . Methoxy and oxan-4-ylmethyl analogs likely have lower melting points.

- Solubility : Nitrobenzyl and thienylmethyl derivatives are insoluble in water but soluble in chloroform or dichloromethane. Oxan-4-ylmethyl analogs are expected to dissolve in polar aprotic solvents .

生物活性

4-bromo-N-(oxan-4-ylmethyl)aniline is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the existing literature on the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potentials.

- Molecular Formula: C11H14BrN

- Molecular Weight: 256.14 g/mol

- IUPAC Name: 4-bromo-N-(oxan-4-ylmethyl)aniline

Biological Activity Overview

The biological activity of 4-bromo-N-(oxan-4-ylmethyl)aniline has been explored in various studies, focusing on its potential as an antimicrobial agent and its interaction with specific biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. For instance, a case study demonstrated that derivatives of aniline compounds, including 4-bromo-N-(oxan-4-ylmethyl)aniline, exhibited significant antibacterial activity against several strains of bacteria.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

This data suggests that the compound may serve as a lead structure for developing new antibacterial agents.

The mechanism by which 4-bromo-N-(oxan-4-ylmethyl)aniline exerts its biological effects is not fully elucidated; however, it is hypothesized to involve:

- Enzyme Inhibition: The compound may inhibit specific enzymes crucial for bacterial survival.

- Cell Membrane Disruption: It might disrupt bacterial cell membranes, leading to increased permeability and cell death.

Case Studies

A notable study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of several aniline derivatives, including 4-bromo-N-(oxan-4-ylmethyl)aniline. The study reported:

- Synthesis Method: The compound was synthesized via a nucleophilic substitution reaction involving brominated aniline and oxane derivatives.

- Biological Testing: In vitro assays showed that the compound had a moderate inhibitory effect on bacterial growth.

Therapeutic Potential

Given its antimicrobial properties, there is potential for 4-bromo-N-(oxan-4-ylmethyl)aniline in therapeutic applications, particularly in treating infections caused by resistant bacterial strains. Future research should focus on:

- In Vivo Studies: To evaluate the efficacy and safety profile in animal models.

- Mechanistic Studies: To better understand how the compound interacts with cellular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。